2'-F-dU Exhibits Superior Nucleoside Transporter Acceleration Compared to 2'-Cl, 2'-Br, and 2'-I Analogs
In a systematic comparison of 2'-halogeno-2'-deoxyuridines, 2'-fluoro-2'-deoxyuridine (2'-F-dU) accelerated thymidine efflux from human erythrocytes to a maximal velocity of 120% relative to extracellular nonradioactive thymidine [1]. In contrast, the 2'-chloro and 2'-bromo analogs achieved maximal velocities of only 56% and 49%, respectively, while the 2'-iodo analog exhibited no acceleration whatsoever [1]. This establishes a clear rank order of transporter interaction: 2'-F-dU (120%) > 2'-Cl-dU (56%) > 2'-Br-dU (49%) ≫ 2'-I-dU (no effect). The Ki values for competitive inhibition of thymidine influx were comparable across all 2'-halogeno analogs (0.04–0.09 mM), confirming that differential transport kinetics, not differential binding affinity, underlies the functional distinction [1].
| Evidence Dimension | Maximal velocity of thymidine efflux acceleration (% relative to thymidine control) |
|---|---|
| Target Compound Data | 120% |
| Comparator Or Baseline | 2'-chloro-2'-deoxyuridine (56%), 2'-bromo-2'-deoxyuridine (49%), 2'-iodo-2'-deoxyuridine (no acceleration) |
| Quantified Difference | 2'-F-dU achieves >2-fold higher maximal velocity than 2'-Cl and 2'-Br analogs; 2'-I analog is functionally inert |
| Conditions | Human erythrocytes at 25°C; zero-trans efflux assay with radiolabeled thymidine |
Why This Matters
Superior transporter acceleration by the 2'-fluoro analog translates to more efficient cellular uptake, a critical determinant for intracellular antiviral activity and imaging probe accumulation.
- [1] Gati, W. P., Knaus, E. E., & Wiebe, L. I. (1983). Interaction of 2'-halogeno-2'-deoxyuridines with the human erythrocyte nucleoside transport mechanism. Molecular Pharmacology, 23(1), 146-152. View Source
